molecular formula C13H17N3O3 B1420412 Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate CAS No. 1072944-54-7

Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate

Cat. No.: B1420412
CAS No.: 1072944-54-7
M. Wt: 263.29 g/mol
InChI Key: OQSZLDIEOJGDBU-UHFFFAOYSA-N
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Description

Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate is a chemical compound with the molecular formula C13H17N3O3 and a molecular weight of 263.3 g/mol . This compound is characterized by the presence of a cyclopropyl group, a morpholine ring, and a pyrimidine core, making it a unique and versatile molecule in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate typically involves the reaction of 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification . The reaction can be represented as follows:

4-cyclopropyl-2-morpholinopyrimidine-5-carboxylic acid+methanolcatalystMethyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate+water\text{4-cyclopropyl-2-morpholinopyrimidine-5-carboxylic acid} + \text{methanol} \xrightarrow{\text{catalyst}} \text{this compound} + \text{water} 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylic acid+methanolcatalyst​Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate+water

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is typically carried out in a continuous flow reactor to optimize yield and efficiency. The use of high-purity reagents and stringent reaction conditions ensures the production of a high-quality product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of novel drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-cyclopropyl-2-(methylthio)pyrimidine-5-carboxylate
  • Methyl 4-cyclopropyl-2-(4-morpholinyl)pyrimidine-5-carboxylate

Uniqueness

Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate is unique due to the presence of both a morpholine ring and a cyclopropyl group, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

methyl 4-cyclopropyl-2-morpholin-4-ylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3/c1-18-12(17)10-8-14-13(15-11(10)9-2-3-9)16-4-6-19-7-5-16/h8-9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQSZLDIEOJGDBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(N=C1C2CC2)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70674752
Record name Methyl 4-cyclopropyl-2-(morpholin-4-yl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072944-54-7
Record name Methyl 4-cyclopropyl-2-(4-morpholinyl)-5-pyrimidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072944-54-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-cyclopropyl-2-(morpholin-4-yl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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